

potential off-target effects of BSJ-03-123

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BSJ-03-123

Cat. No.: B2452121

[Get Quote](#)

Technical Support Center: BSJ-03-123

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **BSJ-03-123**, a selective CDK6 degrader.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **BSJ-03-123**?

BSJ-03-123 is a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6)[1][2]. It is a proteolysis-targeting chimera (PROTAC) that induces the ubiquitination and subsequent proteasomal degradation of CDK6[3].

Q2: How selective is **BSJ-03-123** for CDK6 over other kinases, particularly its close homolog CDK4?

BSJ-03-123 demonstrates remarkable selectivity for CDK6 over CDK4. This selectivity is attributed to its ability to exploit protein-interface differences between the two kinases, leading to the formation of a stable ternary complex with CDK6 and the E3 ligase Cereblon (CRBN), but not with CDK4[1]. Quantitative proteomics analysis revealed that at a concentration of 100 nM for 1 hour, CDK6 was the only protein significantly depleted out of more than 5,000 quantified proteins[4].

Q3: Does **BSJ-03-123** induce the degradation of Ikaros (IKZF1) and Aiolos (IKZF3)?

No, **BSJ-03-123** was specifically designed to avoid the degradation of the common neosubstrates of phthalimide-based degraders, IKZF1 and IKZF3[2][3].

Q4: What are the known off-target effects of **BSJ-03-123** at higher concentrations?

While highly selective at lower concentrations (e.g., 100-200 nM), KINOMEScan data suggests that at a concentration of 1 μ M, **BSJ-03-123** may inhibit off-target kinases to a lesser extent[4]. Therefore, for optimal selectivity, it is recommended to use concentrations below 1 μ M[4].

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Unexpected cellular phenotype not consistent with CDK6 degradation.	Use of high concentrations (>1 μ M) may lead to off-target kinase inhibition.	Titrate BSJ-03-123 to the lowest effective concentration for CDK6 degradation in your cell line, ideally between 100-200 nM. Confirm target engagement and degradation at the selected concentration via Western blot or proteomics.
Variability in CDK6 degradation efficiency between experiments.	Differences in treatment time, cell density, or passage number.	Standardize experimental parameters. A treatment time of 2-3 hours is often sufficient for effective CDK6 degradation[4]. Ensure consistent cell health and density.
No CDK6 degradation observed.	The cell line may lack essential components of the degradation machinery (e.g., CRBN).	Confirm CRBN expression in your cell line. As a control, test BSJ-03-123 in a CRBN-positive cell line known to be sensitive, such as MOLM-14 or MV4-11. Degradation is CRBN-dependent[1][3].
Both CDK4 and CDK6 are degraded.	This is unexpected as BSJ-03-123 is highly selective for CDK6.	Verify the identity and purity of the BSJ-03-123 compound. Consider the possibility of using a different, non-selective degrader.

Quantitative Data Summary

Table 1: In Vitro Potency of **BSJ-03-123**

Target	Assay	Potency (IC ₅₀)
CDK6/CyclinD1	In vitro kinase inhibition	8.7 nM[4]

Table 2: Proteome-wide Selectivity of **BSJ-03-123**

Concentration	Treatment Time	Cell Line	Key Finding
100 nM	1 hour	MOLM-14	CDK6 was the only protein depleted among >5,000 quantified proteins[4].
250 nM	5 hours	Molt4	Resulted in the loss of CDK6, but not CDK4 or IKZF1/3[3].

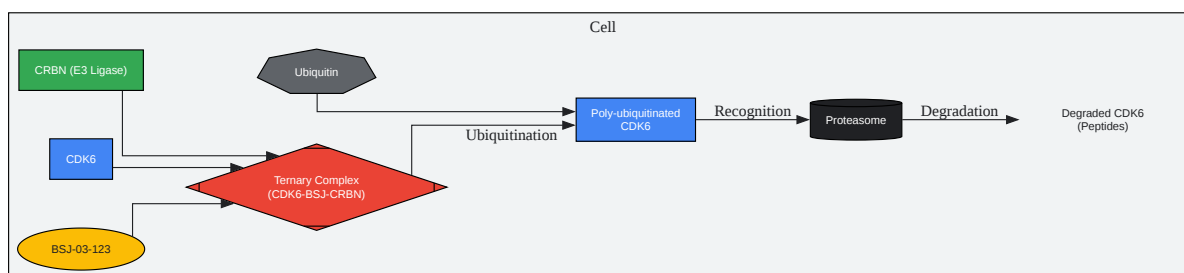
Experimental Protocols

Western Blot for CDK6 Degradation

- Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of **BSJ-03-123** (e.g., 10 nM - 1 μ M) and a vehicle control (e.g., DMSO) for the desired time (e.g., 2, 4, 6, 24 hours).
- Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane and incubate with primary antibodies against CDK6, CDK4, and a loading control (e.g., GAPDH, β -actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

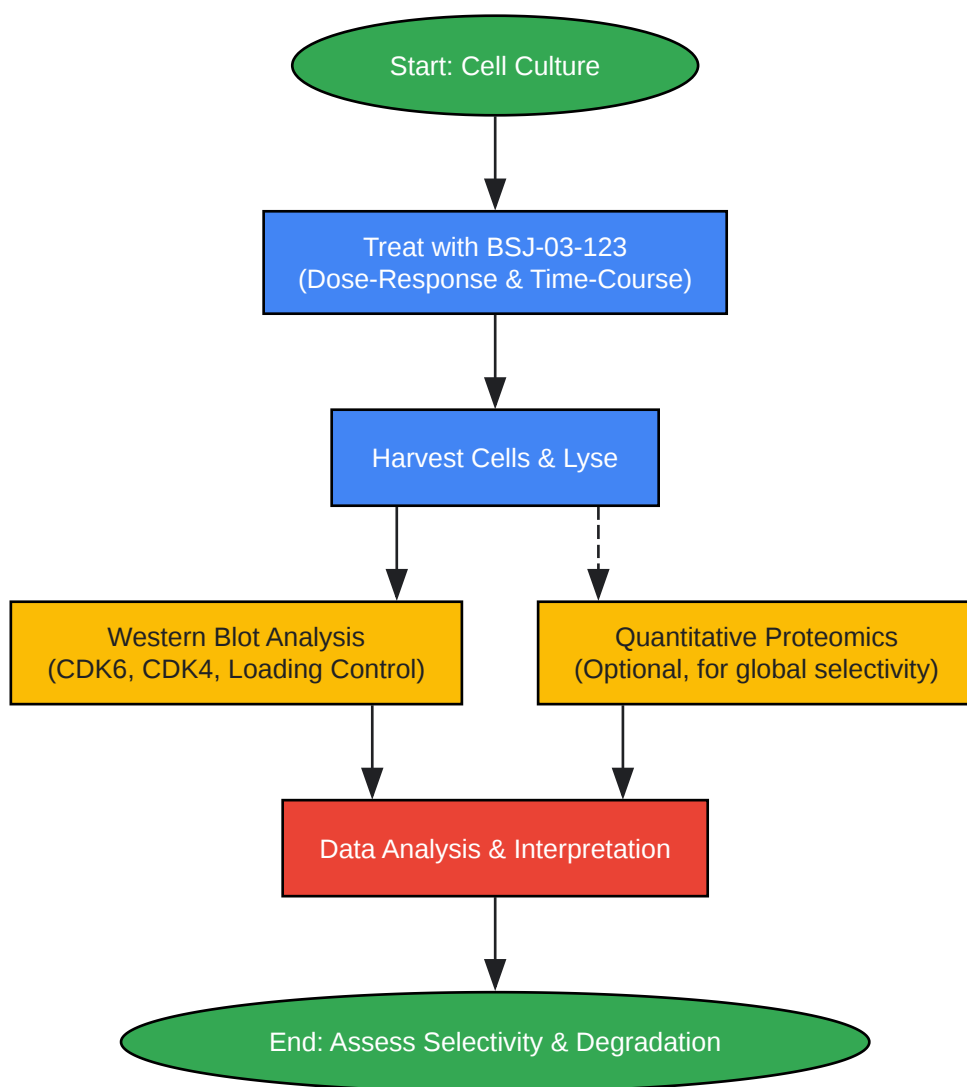
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of action for **BSJ-03-123**-mediated CDK6 degradation.



[Click to download full resolution via product page](#)

Caption: Workflow for evaluating **BSJ-03-123**-induced protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. BSJ-03-123 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe BSJ-03-123 | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [potential off-target effects of BSJ-03-123]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2452121#potential-off-target-effects-of-bsj-03-123]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com